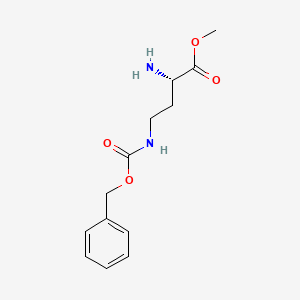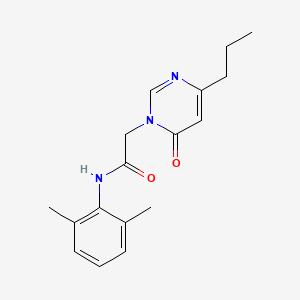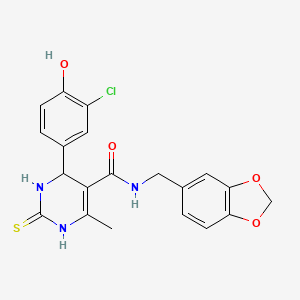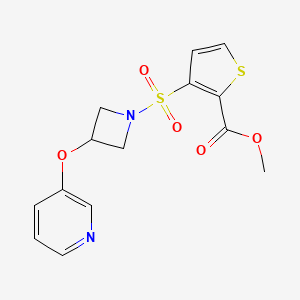
2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis
The structure of the synthesized compound was determined and confirmed by X-ray analysis . The compound possesses an N, O-bidentate directing group, which is a structural motif potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis
The compound is known for its potential in metal-catalyzed C–H bond functionalization reactions . The Lewis-base-contained directing groups promote the formation of cyclometallated complexes via chelation-assistance .Scientific Research Applications
Chemoselective Debenzylation
- A study by Fains and Vernon (1997) discusses the selective removal of the 2-hydroxy-1-phenylethyl group from 2-(2-hydroxy-1-phenylethyl)-1-isoindolinone. This process is achieved through a 3-step sequence involving mesylation, elimination, and hydrolysis without breaking the endocyclic benzylic nitrogen bond.
Antineoplastic Activity
- Research by Zee-Cheng et al. (1979) examines anthraquinones containing the 2-[(2-hydroxyethyl)amino]ethyl]amino side chain and their relation to antineoplastic activity. They found that the presence of this side chain is an important factor for good antineoplastic activity.
Eco-Friendly Synthesis
- A study by Shen, Sun, and Lin (2013) describes an eco-friendly and efficient method for producing isoindolinone derivatives. They developed a three-component reaction of 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin or indole in water, resulting in good to excellent yields.
HPPD Inhibitors
- The discovery and synthesis of HPPD inhibitors, crucial for herbicide development, is explored in research by He et al. (2019). They designed and synthesized a series of compounds, including one with an isoindolinone moiety, showing promising inhibitory activity.
Alzheimer's Disease Treatment
- Research by Kenche et al. (2013) discusses 8-Hydroxyquinolines (8HQs), including derivatives of 2-substituted 8HQs, for Alzheimer's disease treatment. They focused on their ability to complex with transition metals and interact with Alzheimer's amyloid-β peptide.
Polymer Synthesis
- A study by Kobayashi, Mizutani, and Saegusa (1984) describes the use of 2-(Hydroxyphenyl)-2oxazolines for synthesizing various polymers. They explored different polymerization methods to produce polymers with specific properties and functionalities.
Natural Product Synthesis
- Zhu, Zhang, and Hoye (2021) presented a method for constructing the isoindolinone scaffold using the hexadehydro-Diels-Alder reaction. This approach was applied to synthesize natural products like Isohericerin and Erinacerin A.
Bioactive Natural Products
- The study by Upadhyay et al. (2020) highlights the 1-Isoindolinone framework found in various natural compounds with diverse biological activities. They reviewed the recent developments in synthetic methods for these compounds.
Safety and Hazards
The safety data sheet for a similar compound, N-(2-Hydroxy-1,1-dimethylethyl)-2-Methoxybenzenecarboxamide, suggests that it should be used only for research and development . It advises against use for medicinal or household purposes . In case of accidental ingestion or contact, immediate medical attention is advised .
Properties
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,8-14)13-7-9-5-3-4-6-10(9)11(13)15/h3-6,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFJKHRLIQLCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2750560.png)
![3-Ethenylsulfonyl-N-[3-(1-methyltriazol-4-yl)phenyl]propanamide](/img/structure/B2750561.png)
![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)


![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)
![N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide](/img/structure/B2750569.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2750573.png)
![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)
![N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2750580.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2750582.png)
